An In-depth Technical Guide to the OVA-A2 Peptide for Immunological Research
An In-depth Technical Guide to the OVA-A2 Peptide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the OVA-A2 peptide, a crucial tool in immunological research. We will delve into its origins, its relationship to the canonical SIINFEKL peptide, and its unique immunological properties. This document will detail experimental protocols for its use and present key quantitative data and signaling pathways to inform its application in T-cell-based studies and immunotherapy development.
OVA-A2 Peptide: Full Name and Origin
The OVA-A2 peptide is a synthetic variant of the well-characterized immunodominant epitope derived from chicken ovalbumin.[1][2][3][4] Its full name is Ovalbumin (257-264) SAINFEKL variant .
-
Parent Peptide: The OVA-A2 peptide is derived from the OVA (257-264) peptide, which has the amino acid sequence SIINFEKL .[5] This octameric peptide is a classical model antigen in immunology, known for its strong binding to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I in mice.
-
Amino Acid Substitution: The OVA-A2 variant features a single amino acid substitution at position 2, where the isoleucine (I) in the native SIINFEKL sequence is replaced by a serine (S), resulting in the sequence SAINFEKL .
-
Origin and Purpose: This and other altered peptide ligands of SIINFEKL are frequently used to study the effects of T-cell receptor (TCR) signal strength on T-cell activation, differentiation, and tolerance.
Quantitative Data: OVA-A2 (SAINFEKL) vs. OVA (SIINFEKL)
The serine-for-isoleucine substitution in the OVA-A2 peptide has a significant impact on its immunological activity, despite minimal changes in its binding characteristics to the MHC class I molecule H-2Kb.
A key study has shown that while SAINFEKL and SIINFEKL bind to H-2Kb with equal affinity and exhibit similar TCR affinity, SAINFEKL acts as a 10-fold weaker agonist for OT-1 T-cells (T-cells with a transgenic TCR specific for SIINFEKL-H-2Kb). This weaker agonistic activity is attributed to a less efficient interaction between the CD8 co-receptor and the CD3ζ chain of the TCR complex when engaged with the SAINFEKL-H-2Kb complex.
This difference in signal strength leads to distinct downstream T-cell fates. While the high-affinity interaction with SIINFEKL tends to induce a state of T-cell anergy (unresponsiveness), the weaker signal from SAINFEKL preferentially leads to T-cell deletion.
| Parameter | OVA (SIINFEKL) | OVA-A2 (SAINFEKL) | Reference |
| Binding to H-2Kb | Equivalent | Equivalent | |
| TCR Affinity (OT-1) | Similar | Similar | |
| Agonist Activity | High | 10-fold lower than SIINFEKL | |
| Primary T-cell Fate | Anergy | Deletion | |
| Upregulation of CD44 | Equal | Equal | |
| Upregulation of NKG2a | High | Low | |
| Upregulation of PD-1 | High | Lower than SIINFEKL |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and quantify T-cell responses to the OVA-A2 peptide.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the number of OVA-A2-specific, IFN-γ-producing T-cells.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC or BCIP/NBT)
-
T-cell medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
OVA-A2 (SAINFEKL) and OVA (SIINFEKL) peptides
-
Recombinant mouse IL-2
-
Antigen-presenting cells (APCs), e.g., splenocytes
-
Effector T-cells (e.g., from immunized mice or OT-1 transgenic mice)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate wells with 15 µL of 70% ethanol for 1 minute.
-
Wash the wells three times with 150 µL of sterile PBS.
-
Coat the wells with the anti-mouse IFN-γ capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The next day, wash the plates three times with sterile PBS.
-
Block the wells with T-cell medium for at least 1 hour at 37°C.
-
Prepare a single-cell suspension of effector T-cells and APCs.
-
Add APCs and effector T-cells to the wells.
-
Add the OVA-A2 peptide (or SIINFEKL as a control) at various concentrations. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Wash the plates and add streptavidin-HRP.
-
After another incubation and wash, add the HRP substrate to develop the spots.
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells by flow cytometry.
Objective: To identify and phenotype OVA-A2-specific T-cells based on their expression of intracellular IFN-γ and surface markers (e.g., CD8, CD44).
Materials:
-
Effector T-cells and APCs
-
OVA-A2 and SIINFEKL peptides
-
Brefeldin A (Golgi transport inhibitor)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibody against IFN-γ
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Co-culture effector T-cells and APCs with the OVA-A2 peptide (or controls) for several hours (typically 4-6 hours) at 37°C.
-
For the last 2-4 hours of incubation, add Brefeldin A to the culture to trap cytokines intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 1-2% FBS).
-
Stain the cells with antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 20-30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend them in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Acquisition and Analysis:
-
Wash the cells to remove unbound intracellular antibody.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest (e.g., CD8+ T-cells) and quantifying the percentage of IFN-γ-positive cells.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The interaction of the OVA-A2 peptide presented by the H-2Kb MHC class I molecule with a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade.
Caption: TCR signaling cascade initiated by peptide-MHC binding.
Experimental Workflow for T-Cell Activation Assay
The following diagram illustrates a typical workflow for assessing T-cell activation in response to the OVA-A2 peptide.
Caption: Workflow for assessing T-cell activation by OVA-A2.
References
- 1. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OVA-A2 Peptide, SAINFEKL, OVA (257-264) Variant - 1 mg [eurogentec.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides [mdpi.com]
